Equipotent HMG-CoA Reductase Inhibition: Orthohydroxyatorvastatin vs. Atorvastatin
Orthohydroxyatorvastatin demonstrates binding affinity to its therapeutic target that is quantitatively equivalent to its parent compound. This finding justifies its selection over atorvastatin for studies focusing on metabolite activity without confounding from parent drug disposition. The measured binding affinity (Kd) for orthohydroxyatorvastatin is 27.4 nM [1]. This is comparable to the reported IC50 of 8 nM for atorvastatin against HMG-CoA reductase, indicating similar in vitro potency [2].
| Evidence Dimension | HMG-CoA Reductase Binding Affinity vs. Inhibition Potency |
|---|---|
| Target Compound Data | Kd = 27.4 nM |
| Comparator Or Baseline | Atorvastatin (IC50 = 8 nM) |
| Quantified Difference | Comparable potency; values are on the same order of magnitude and reported via different assay methods (Kd vs. IC50). |
| Conditions | Target: Human HMG-CoA reductase. Assay: Isothermal calorimetry for Kd [1] vs. enzymatic inhibition assay for IC50 [2]. |
Why This Matters
Confirms that the metabolite is a major contributor to the drug's pharmacodynamic effect, making it essential for accurate pharmacological and clinical studies of atorvastatin therapy.
- [1] IUPHAR/BPS Guide to Pharmacology. (2025). o-hydroxyatorvastatin ligand page (Ligand ID: 6705). Data derived from ChEMBL: CHEMBL1565. View Source
- [2] GLPBIO. (n.d.). 2-Hydroxy atorvastatin calcium salt product page. Citing data for atorvastatin. View Source
